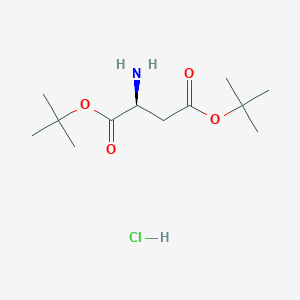

H-Asp(OtBu)-OtBu.HCl

Beschreibung

L-Aspartic acid di-tert-butyl ester hydrochloride (CAS: 1791-13-5) is a protected derivative of the amino acid L-aspartic acid. Its molecular formula is C₁₂H₂₃NO₄·HCl, with a molecular weight of 281.78 g/mol and a purity of ≥98% . This compound features two tert-butyl ester groups that protect the carboxylic acid functionalities, enhancing stability and modulating solubility. It is widely used in neurological studies for comparative analyses with structural analogs like L-glutamic acid di-tert-butyl ester . Storage requires freezing at -20°C in tightly sealed containers away from oxidizing agents .

Eigenschaften

IUPAC Name |

ditert-butyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548925 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-13-5 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely cited method involves a three-step sequence starting from L-aspartic acid:

-

Formation of L-aspartic acid ethyl ester hydrochloride : L-aspartic acid undergoes alcoholysis with ethanol catalyzed by phosphorus trichloride (PCl₃), producing the ethyl ester hydrochloride.

-

Transesterification with tert-butyl acetate : The ethyl ester reacts with tert-butyl acetate in the presence of perchloric acid (HClO₄) at −5°C to 15°C, replacing the ethyl group with tert-butyl.

-

Hydrochloride salt formation : The product is treated with HCl in dioxane or ethyl acetate to yield the final hydrochloride salt.

Critical parameters include:

Representative Reaction Equation:

Optimization and By-Product Management

Side reactions generate mono-tert-butyl esters (5–15%), necessitating iterative extraction with ethyl acetate and 0.5N HCl. Final purification employs recrystallization from ethanol/water (1:1, v/v), achieving ≥98% purity. Industrial protocols report 50–60% overall yield.

Direct tert-Butylation of N-Protected L-Aspartic Acid

Boron Trifluoride-Catalyzed Transesterification

This method bypasses intermediate esters by reacting N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) directly with tert-butyl acetate:

Advantages:

Industrial-Scale Production

Large reactors (500–1000 L) use excess tert-butyl acetate (10:1 molar ratio) to drive equilibrium. Post-reaction, the mixture is washed with sodium bicarbonate (pH 7.5) and dried over Na₂SO₄. Crystallization from petroleum ether yields 98.6% pure product.

Comparative Analysis of Methodologies

The BF₃ method offers superior efficiency but requires handling hazardous catalysts. Conversely, the HClO₄ route, though slower, uses cheaper reagents.

Industrial Purification Techniques

Crystallization Protocols

Analyse Chemischer Reaktionen

Catalyst Variations in Transesterification

Alternative catalysts and tert-butyl donors have been explored for improved efficiency:

- Catalysts : Boron trifluoride complexes (e.g., BF₃·OEt₂), sulfuric acid, or methanesulfonic acid .

- Donors : tert-Butyl benzoate or tert-butyl methacrylate .

- By-products : Mono-tert-butyl esters (e.g., Z-L-Asp-β-tert-butyl ester) form when regioselectivity is incomplete .

Comparison of Catalysts

| Catalyst | Efficiency | By-product Formation |

|---|---|---|

| Perchloric acid | High | <15% residual |

| BF₃·OEt₂ | Moderate | 20–30% |

| Sulfuric acid | Variable (pH-sensitive) | 25–35% |

Regioselective Hydrolysis

The di-tert-butyl ester undergoes enzymatic hydrolysis for mono-ester production:

- Enzyme : Pig liver esterase (PLE) selectively cleaves the β-ester group .

- Product : L-Aspartic acid-α-tert-butyl ester, a precursor for site-specific peptide coupling .

- Conditions : pH 7–8 buffer, 25–37°C, yielding >90% selectivity .

Deprotection and Salt Formation

- Acid Treatment : Reacting with HCl (4M in dioxane) at 5–10°C forms the hydrochloride salt .

- Yield : ~50% after crystallization .

Industrial-Scale Optimization

The Chinese patent highlights a safer alternative to isobutene-mediated synthesis:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

L-Aspartic acid di-tert-butyl ester hydrochloride is crucial in synthesizing various pharmaceuticals, especially those targeting neurological disorders. It serves as an intermediate in the synthesis of compounds that modulate neurotransmitter activity, enhancing therapeutic efficacy.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the synthesis of novel derivatives using L-Aspartic acid di-tert-butyl ester hydrochloride as a precursor. The derivatives exhibited promising activity against certain neurological targets, indicating the compound's potential in drug development .

Biochemical Research

In biochemical research, this compound is used to explore protein synthesis and enzyme activity. It aids in understanding metabolic pathways and interactions between amino acids and proteins.

Research Findings:

Research highlighted in Biochemical Journal demonstrated that L-Aspartic acid di-tert-butyl ester hydrochloride could influence enzyme kinetics, providing insights into metabolic regulation .

Amino Acid Derivatives

The compound is utilized to create various amino acid derivatives that enhance the bioavailability of nutrients in dietary supplements. This application is particularly valuable for improving the efficacy of nutritional formulations.

Example:

A study examined the effects of amino acid derivatives synthesized from L-Aspartic acid di-tert-butyl ester hydrochloride on nutrient absorption in animal models, showing significant improvements compared to standard formulations .

Polymer Chemistry

L-Aspartic acid di-tert-butyl ester hydrochloride plays a role in developing biodegradable polymers. These materials are increasingly important for sustainable packaging solutions and medical applications.

Application Insight:

Research published in Polymer Science demonstrated the incorporation of L-Aspartic acid di-tert-butyl ester hydrochloride into polymer matrices, resulting in enhanced biodegradability without compromising mechanical properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. It helps accurately analyze amino acids in various biological samples, contributing to better understanding metabolic processes.

Analytical Application:

A study utilized L-Aspartic acid di-tert-butyl ester hydrochloride as a reference standard in high-performance liquid chromatography (HPLC) to quantify amino acids in serum samples, demonstrating its utility in clinical diagnostics .

Wirkmechanismus

The mechanism of action of L-Aspartic acid di-tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the succinate backbone can participate in various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

L-Aspartic acid di-tert-butyl ester hydrochloride (L-Asp(OtBu)₂·HCl) is a derivative of aspartic acid, a non-essential amino acid that plays a critical role in various biological processes. This compound is particularly noted for its applications in biochemical research, especially in studies involving neurotransmitter activity and amino acid interactions. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

L-Aspartic acid di-tert-butyl ester hydrochloride has the molecular formula and a molecular weight of approximately 281.78 g/mol. The structure features two tert-butyl ester groups protecting the carboxyl functionalities of aspartic acid, enhancing its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClNO₄ |

| Molecular Weight | 281.78 g/mol |

| Appearance | White crystalline solid |

| Storage Conditions | -20°C |

Synthesis

The synthesis of L-Aspartic acid di-tert-butyl ester hydrochloride typically involves the protection of the carboxyl groups of aspartic acid through a transesterification reaction with tert-butyl alcohol in the presence of a suitable catalyst. The resulting di-tert-butyl ester can then be converted into its hydrochloride salt by reacting it with hydrochloric acid .

Neurotransmitter Studies

L-Aspartic acid di-tert-butyl ester hydrochloride is utilized in neurological studies due to its structural similarity to other amino acids, particularly L-glutamic acid, which is known for its role as an excitatory neurotransmitter. Research indicates that derivatives of aspartic acid can influence neurotransmitter receptor activity, potentially modulating synaptic transmission and plasticity .

Key Findings:

- Neuroprotective Effects: Some studies suggest that aspartate derivatives may exhibit neuroprotective properties, possibly through modulation of glutamate receptors .

- Peptide Synthesis: The compound has been employed in synthesizing biologically active peptides, which are crucial for various physiological functions including hormone regulation and immune response .

Case Studies

-

Comparison with L-Glutamic Acid Derivatives:

In comparative studies, L-Aspartic acid di-tert-butyl ester hydrochloride was evaluated alongside L-glutamic acid di-tert-butyl ester for their effects on neuronal cultures. Results indicated that while both compounds influenced neuronal excitability, L-aspartate derivatives exhibited distinct modulation patterns on synaptic responses. -

Peptide Synthesis Applications:

In a study focusing on peptide synthesis, L-Asp(OtBu)₂·HCl was used to incorporate aspartic acid into peptide chains effectively. This method demonstrated improved yields and purity compared to traditional peptide synthesis techniques .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing L-Aspartic acid di-tert-butyl ester hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves tert-butylation of L-aspartic acid using tert-butyl alcohol or tert-butyl chloride under acidic conditions. For example, a protocol described the use of sodium carbonate and acryloyl chloride to functionalize the aspartic acid backbone, followed by HCl treatment to isolate the hydrochloride salt . To optimize yields:

- Maintain anhydrous conditions to prevent ester hydrolysis.

- Use excess tert-butylating agents (e.g., di-tert-butyl dicarbonate) to drive the reaction.

- Monitor pH to ensure protonation of the amino group, minimizing side reactions.

Q. Which analytical techniques are recommended for characterizing L-Aspartic acid di-tert-butyl ester hydrochloride in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify esterification (e.g., tert-butyl peaks at δ 1.4 ppm in ¹H NMR) and backbone structure .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210 nm) assesses purity (>98%) and detects hydrolyzed byproducts .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical m/z 281.8 for [M+H]⁺) .

Advanced Research Questions

Q. How does the tert-butyl ester protection influence the stability and reactivity of L-Aspartic acid di-tert-butyl ester hydrochloride in peptide synthesis compared to methyl or β-methyl esters?

- Methodological Answer :

- Stability : The tert-butyl group offers superior resistance to hydrolysis under basic and nucleophilic conditions compared to methyl esters, which are prone to saponification .

- Reactivity : Steric hindrance from tert-butyl groups slows coupling reactions in solid-phase synthesis, requiring stronger activating agents (e.g., HATU or EDCI) .

- Comparative Data :

| Ester Type | Hydrolysis Rate (pH 7.4, 25°C) | Coupling Efficiency (%) |

|---|---|---|

| Methyl | High (t½ = 2 h) | 85–90 |

| β-Methyl | Moderate (t½ = 8 h) | 75–80 |

| Di-tert-butyl | Low (t½ > 24 h) | 60–70 (with activation) |

| Data synthesized from . |

Q. What are the critical storage and handling protocols to prevent degradation of L-Aspartic acid di-tert-butyl ester hydrochloride?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to minimize moisture absorption and thermal decomposition .

- Handling : Use inert atmospheres (N₂/Ar) during weighing and reaction setup to avoid oxidation.

- Stability Data : Degradation products (e.g., free aspartic acid) increase by 5% after 6 months at 4°C but remain <2% at -20°C .

Q. How can researchers mitigate low coupling efficiency when incorporating L-Aspartic acid di-tert-butyl ester hydrochloride into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Strategies : Use carbodiimides (e.g., EDCI) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency by reducing racemization .

- Solvent Optimization : Employ DMF or DCM with 0.1 M N-methylmorpholine to improve solubility and reagent diffusion.

- Extended Reaction Times : Increase coupling duration to 2–4 hours to overcome steric hindrance from tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.